molecular formula C7H8N2O3S B12927873 6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine CAS No. 6633-65-4

6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine

Cat. No.: B12927873
CAS No.: 6633-65-4
M. Wt: 200.22 g/mol
InChI Key: TUERDTSVYUIFEF-UHFFFAOYSA-N
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Description

6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine is an organic compound with the molecular formula C7H8N2O3S and a molar mass of 200.22 g/mol . This compound is characterized by the presence of ethoxycarbonyl, hydroxy, and mercapto functional groups attached to a pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine typically involves the reaction of ethyl cyanoacetate with thiourea under basic conditions, followed by cyclization and subsequent hydrolysis . The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The hydroxy and mercapto groups play a crucial role in its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

6-Ethoxycarbonyl-4-hydroxy-2-mercaptopyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features an ethoxycarbonyl group, a hydroxyl group, and a mercapto group, which contribute to its unique properties and potential applications in medicinal chemistry.

The compound's chemical reactivity is primarily characterized by nucleophilic substitutions and condensation reactions. The mercapto group can react with electrophiles, forming thioethers or disulfides, while the hydroxyl group is capable of undergoing esterification or etherification under suitable conditions. Various synthetic routes have been developed for producing this compound, showcasing the versatility of this compound in chemical synthesis .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Properties : The compound has shown significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
  • Adenosine Receptor Binding : It has been found to interact effectively with adenosine receptors, particularly the A3 subtype. Some derivatives exhibit submicromolar affinity, indicating strong potential for therapeutic applications in conditions such as inflammation and cancer .
  • Cytotoxicity : In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For example, derivatives of related compounds have shown enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Amino-6-hydroxy-2-mercaptopyrimidineHydroxyl and mercapto groupsAntioxidant, A3 receptor antagonistLacks ethoxycarbonyl group
4-Amino-6-methylthio-pyrimidineMethylthio instead of hydroxylAntimicrobialDifferent substituent affects activity
5-Fluoro-2-thiouracilFluorine substitutionAnticancerPrimarily used in cancer therapy

This table illustrates how the distinct combination of functional groups in this compound contributes to its unique biological profile compared to other compounds .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound derivatives in various biological contexts:

  • Cancer Cell Lines : In one study, derivatives were tested against mouse renal carcinoma (Renca) and human T-lymphocyte (Jurkat) cell lines, revealing enhanced cytotoxicity compared to established treatments .
  • Mechanistic Insights : The binding affinity to adenosine receptors was quantified using Ki values, with some derivatives showing promising results that warrant further investigation into their therapeutic potential .
  • Oxidative Stress Response : The antioxidant properties of the compound were evaluated through various assays, demonstrating its ability to mitigate oxidative damage in cellular models .

Properties

CAS No.

6633-65-4

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

ethyl 4-oxo-2-sulfanylidene-1H-pyrimidine-6-carboxylate

InChI

InChI=1S/C7H8N2O3S/c1-2-12-6(11)4-3-5(10)9-7(13)8-4/h3H,2H2,1H3,(H2,8,9,10,13)

InChI Key

TUERDTSVYUIFEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)NC(=S)N1

Origin of Product

United States

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